molecular formula C4H6O4 B1316312 Succinic acid-13C4 CAS No. 201595-67-7

Succinic acid-13C4

Cat. No. B1316312
M. Wt: 122.059 g/mol
InChI Key: KDYFGRWQOYBRFD-JCDJMFQYSA-N
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Description

Succinic acid-13C4 is the 13C labeled Succinic acid. It is a potent and orally active anxiolytic agent. Succinic acid is an intermediate product of the tricarboxylic acid cycle. It can be used as a precursor of many industrially important chemicals in food, chemical, and pharmaceutical industries .


Synthesis Analysis

Succinic acid, a dicarboxylic acid produced as an intermediate of the tricarboxylic acid (TCA) cycle, is one of the most important platform chemicals for the production of various high value-added derivatives . As traditional chemical synthesis processes suffer from nonrenewable resources and environment pollution, succinic acid biosynthesis has drawn increasing attention as a viable, more environmentally friendly alternative .


Molecular Structure Analysis

The molecular formula of Succinic acid-13C4 is 13C4H6O4. It has a molecular weight of 122.06 .


Chemical Reactions Analysis

Succinate is an essential component of the Krebs or citric acid cycle and serves as an electron donor in the production of fumaric acid and FADH2 .


Physical And Chemical Properties Analysis

Succinic acid is a water-soluble, colorless crystal with an acid taste. It has a melting point of 185–187° C (365–369° F) .

Scientific Research Applications

Pharmacokinetics and Tissue Distribution Studies

  • Scientific Field: Biomedical Research
  • Application Summary: Succinic acid-13C4 is used in pharmacokinetic studies to distinguish between endogenous and exogenous succinic acid . This is important in understanding how succinic acid is absorbed, distributed, metabolized, and excreted in the body .
  • Methods of Application: A surrogate analyte, succinic acid-13C4, is administered to mice, and its concentration is determined using mass spectrometry . The study evaluated the pharmacokinetic profiles and tissue distribution of succinic acid following a single intravenous or oral dose .
  • Results: After a 10 mg/kg intravenous dose, the clearance, volume of distribution, and terminal half-life of 13C4 SA were 4574.5 mL/h/kg, 520.8 mL/kg, and 0.56 h, respectively . Oral 13C4 SA was absorbed and distributed quickly (bioavailability, 1.5%) at a dose of 100 mg/kg . The exposure was highest in the liver, followed by brown adipose tissue, white adipose tissue, and the kidneys .

Metabolic Engineering

  • Scientific Field: Bioengineering
  • Application Summary: Succinic acid-13C4 is used in metabolic engineering studies to understand the biosynthetic pathway of succinic acid . This is crucial in optimizing the microbial production of succinic acid .
  • Methods of Application: Various metabolic engineering approaches are utilized, which mainly include redirecting carbon flux, balancing NADH/NAD+ ratios, and optimizing CO2 supplementation .
  • Results: The study provides a comprehensive review of different succinic acid biosynthesis pathways, focusing on key enzymes and metabolic engineering approaches .

Biomolecular NMR

  • Scientific Field: Structural Biology
  • Application Summary: Succinic acid-13C4 is used in biomolecular Nuclear Magnetic Resonance (NMR) studies . This helps in understanding the structure and dynamics of biomolecules .
  • Methods of Application: Succinic acid-13C4 is used as a standard in NMR studies .
  • Results: The results of these studies contribute to the understanding of the structure and function of biomolecules .

Cosmetics and Skincare Products

  • Scientific Field: Cosmetology
  • Application Summary: Succinic acid-13C4 is included in skincare products and cosmetics as a moisturizing and skin-conditioning agent .
  • Methods of Application: It is incorporated into various skincare formulations, where it helps to hydrate the skin and improve its texture .
  • Results: The use of succinic acid in skincare products can lead to improved skin hydration and texture .

Food and Beverage Industry

  • Scientific Field: Food Science
  • Application Summary: Succinic acid-13C4 is used as an acidity regulator and flavor enhancer in food and beverage products .
  • Methods of Application: It is added to various food and beverage products to regulate acidity and enhance flavor .
  • Results: The addition of succinic acid can improve the taste and shelf-life of food and beverage products .

Pharmaceutical Industry

  • Scientific Field: Pharmaceutical Sciences
  • Application Summary: Succinic acid-13C4 is used as an excipient in drug formulations, especially in controlled-release formulations .
  • Methods of Application: It is incorporated into drug formulations to control the release of the active pharmaceutical ingredient .
  • Results: The use of succinic acid in drug formulations can lead to improved drug delivery and therapeutic efficacy .

Detergents

  • Scientific Field: Industrial Chemistry
  • Application Summary: Succinic acid-13C4 is used in the production of detergents . It acts as a builder in detergent formulations, enhancing cleaning efficiency .
  • Methods of Application: It is incorporated into detergent formulations, where it helps to soften water and enhance the cleaning action of the detergent .
  • Results: The use of succinic acid in detergents can lead to improved cleaning efficiency .

Cement Additives

  • Scientific Field: Civil Engineering
  • Application Summary: Succinic acid-13C4 is used as an additive in cement . It acts as a grinding aid and can improve the strength and workability of cement .
  • Methods of Application: It is added to cement during the grinding process .
  • Results: The addition of succinic acid can improve the performance characteristics of cement .

Soldering Fluxes

  • Scientific Field: Electronics Manufacturing
  • Application Summary: Succinic acid-13C4 is used in the production of soldering fluxes . It helps to clean metal surfaces and enhance the flow of solder .
  • Methods of Application: It is incorporated into soldering flux formulations .
  • Results: The use of succinic acid in soldering fluxes can lead to improved soldering performance .

Safety And Hazards

Succinic acid-13C4 can cause serious eye damage. It is also harmful to aquatic life. Precautionary measures include avoiding release to the environment, wearing eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

Succinic acid is widely used as a food additive, and its effects on sepsis, cancer, ataxia, and obesity were recently reported. Dietary drug exposure studies have been conducted to evaluate the in vivo efficacy of succinic acid, but limited pharmacokinetic information is available . Therefore, future research could focus on evaluating the pharmacokinetic profiles and tissue distribution of succinic acid .

properties

IUPAC Name

(1,2,3,4-13C4)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYFGRWQOYBRFD-JCDJMFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2][13C](=O)O)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584023
Record name (~13~C_4_)Butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.059 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Succinic acid-13C4

CAS RN

201595-67-7
Record name (~13~C_4_)Butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201595-67-7
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Synthesis routes and methods I

Procedure details

This Example describes a process used for making reaction product 6 as indicated in Table 2, namely a reaction product of di-isopropanolamine, benzoic acid and succinic acid anhydride. A 1 liter reaction flask was provided with a mechanical agitator, a thermometer and a DeanStark arrangement. 261.06 g (1.960 mol) of di-isopropanolamine (type S, BASF) 540.88 g (4.429 mol) benzoic acid (Aldrich) and 69.69 g (0.696 mol) of succinic acid anhydride (Aldrich) were placed in the flask. A small quantity of o-xylene, about 60 ml, was added as entraining agent to remove the liberated water. The reaction mixture was kept under a nitrogen atmosphere and heated for 1 hour at 165° C., whereafter the reaction temperature was raised to 180° C. After 6 hours the temperature was reduced to 160° C. and the flask was evacuated to remove the o-xylene. It was possible to draw off the reaction mixture after about 1 hour. Analysis showed that the number-averaged molecular weight (Mn) was 583 and the weight-averaged molecular weight (Mw) was 733. The ratio between Mw and Mn (1.26) showed that there was a mixture of compounds formed. The diagram below (formula 1) indicates what compounds may form during the reaction between di-isopropanolamine, benzoic acid and succinic acid (it should be noted that formula 1 is the most probable structure of the resulting compounds). The reaction shows the formation of a mono-disperse compound. The ratio in respect of reactants as indicated in the formula belongs to a chosen value for n. This ratio need not necessarily be identical to the ratio for the overall reaction, where in fact a mixture of compounds with different values for n is formed. In the reaction according to this example, a ratio has been chosen which is equal to 2.82:6.36:1 (di-isopropanolamine:benzoic acid:succinic acid anhydride). This means that there are 3×2.82=8.46 mol equivalents of reactive NH/OH groups in the amine, as against 6.36+2×1.00=8.36 mol equivalents of acid groups in the benzoic acid and anhydride. There is therefore only a very small excess (about 1%) of di-isopropanolamine.
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[Compound]
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di-isopropanolamine
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69.69 g
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Synthesis routes and methods II

Procedure details

Cocrystals of fluoxetine HCl and succinic acid were prepared as follows. In one preparation, a 458 mg sample of fluoxetine HCl was dissolved in 8 mL of acetonitrile by heating the solution gently. A 78 mg sample of succinic acid was added to the warm solution and dissolved. The solution was allowed to evaporate rapidly in a crystallization dish. Well-formed crystals as blocks formed as the solvent evaporated over 8 minutes. The product was collected on filter paper and dried to yield 401 mg of fluoxetine HCl:succinic acid (2:1) cocrystal (75% yield).
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Synthesis routes and methods III

Procedure details

Cocrystals of fluoxetine HCl and succinic acid were prepared as follows. A 6.00 g sample of fluoxetine HCl and 1.01 g of fumaric acid were dissolved in 20 mL of ethanol with heating. The solution was filtered through a 0.2 μm nylon filter, concentrated to a volume of 8 mL, and cooled in an ice bath for 6 hours. The solid material was isolated on filter paper and allowed to dry in the air to give 5.74 g (82% yield) of fluoxetine HCl:fumaric acid (2:1) cocrystal. The measured melting points were 158° C. for fluoxetine HCl, >300° C. (decomposes) for fumaric acid, and 164° C. for the cocrystal. The cocrystal is expected to have a good toxicology profile, since fumaric acid is known to be safe and appears on the Generally Recognized As Safe (“GRAS”) list from the U.S. Food and Drug Administration.
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Synthesis routes and methods IV

Procedure details

The procedure described in Example 1 was followed except that 20 g of a 25% solution of ammonium succinate was combined with 45 g tricaprylamine and 5 g dodecanol. The reaction mixture was heated for 1.5 hours at 120–125° C. and atmospheric pressure, resulting in a conversion of about 84% from ammonium succinate to a mixture of succinic acid and succinic acid ester.
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Synthesis routes and methods V

Procedure details

The procedure described in Example 1 was followed except that 50 g of a 25% solution of ammonium succinate was combined with 50 g dodecanol. The reaction mixture was heated for 3 hours at 105–110° C. and a reduced pressure of 1.1–2.2 mm Hg, resulting in a conversion of about 99% from ammonium succinate to a mixture of succinic acid plus succinic acid ester.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Succinic acid-13C4
Reactant of Route 2
Succinic acid-13C4
Reactant of Route 3
Succinic acid-13C4
Reactant of Route 4
Succinic acid-13C4
Reactant of Route 5
Succinic acid-13C4
Reactant of Route 6
Succinic acid-13C4

Citations

For This Compound
25
Citations
Y Jung, JS Song, S Ahn - Nutrients, 2022 - mdpi.com
Succinic acid is widely used as a food additive, and its effects on sepsis, cancer, ataxia, and obesity were recently reported. Dietary drug exposure studies have been conducted to …
Number of citations: 8 www.mdpi.com
M Almeida, P Johannesson, A Boman… - Journal of Labelled …, 2005 - Wiley Online Library
… The labelled succinic acid-13C4 (1a) was readily transformed to the Weinreb12 diamide 2a by using standard coupling reagents in 79% yield after purification. The diamide 2a was then …
SV Duy, S Besteiro, L Berry, C Perigaud… - Analytica chimica …, 2012 - Elsevier
Plasmodium falciparum is the causative agent of malaria, a deadly infectious disease for which treatments are scarce and drug-resistant parasites are now increasingly found. A …
Number of citations: 35 www.sciencedirect.com
J Wang, T Christison, K Backiel, G Ji, S Hu, L Lopez… - RTs - lcms.cz
Purpose: Demonstrate ion chromatography (IC) coupling with high resolution and accurate mass measurement (HR/AM) MS for targeted metabolomics analysis and the possibility of HR…
Number of citations: 7 lcms.cz
T Christison, J Wang, SS Hu, L Lopez… - … OF PAPERS OF THE …, 2015 - analyteguru.com
… The linear range showed five orders of magnitude from 0.1 to 10000 pg/µL (2 µL injection) with R2 > 0.995 (except for succinic acid-13C4, R2 = 0.987). …
Number of citations: 3 www.analyteguru.com
J Wang, T Christison, K Backiel, G Ji, S Hu, L Lopez… - thermoscientific.fr
Metabolomics is now widely used in the characterization and diagnostic research of an ever-increasing number of diseases. 10 An MS-based metabolomics approach has received …
Number of citations: 16 www.thermoscientific.fr
S Hu, J Wang, EH Ji, T Christison, L Lopez… - Analytical …, 2015 - ACS Publications
In this study, we have demonstrated a targeted metabolomics method for analysis of cancer cells, based on high-performance ion chromatography (IC) separation, Q Exactive HF MS for …
Number of citations: 83 pubs.acs.org
P Tríbulo, L Balzano‐Nogueira… - Molecular …, 2019 - Wiley Online Library
The uterine microenvironment during the first 7 days after ovulation accommodates and facilitates sperm transit to the oviduct and constitutes the sole source of nutrients required for the …
Number of citations: 27 onlinelibrary.wiley.com
H Antti, A Fahlgren, E Näsström, K Kouremenos… - PloS one, 2013 - journals.plos.org
Due to slow diagnostics, physicians must optimize antibiotic therapies based on clinical evaluation of patients without specific information on causative bacteria. We have investigated …
Number of citations: 35 journals.plos.org
H Seedorf, NW Griffin, VK Ridaura, A Reyes, J Cheng… - Cell, 2014 - cell.com
… Ten μL of internal standard mix (formic acid-13C, acetic acid-13C2, d4, propionic acid-d6, butyric acid-13C4, lactic acid-3,3,3-d3 and succinic acid-13C4); 20 mM of each was added to …
Number of citations: 358 www.cell.com

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